molecular formula C10H12N2O3 B1339067 Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- CAS No. 38847-62-0

Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-

Cat. No.: B1339067
CAS No.: 38847-62-0
M. Wt: 208.21 g/mol
InChI Key: PKXMBSGDVCDSSB-UHFFFAOYSA-N
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Description

Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes (AOPs) in Environmental Science

Acetamide derivatives, such as N-(3,4-dihydroxy phenyl) acetamide, are highlighted in the context of their role in advanced oxidation processes (AOPs) for treating water contaminants like acetaminophen (ACT). The study reviews the degradation pathways, by-products, and biotoxicity of ACT by-products in AOPs. It emphasizes the need for effective degradation methods to prevent the release of toxic by-products into the environment, thereby protecting the ecosystem (Qutob et al., 2022).

Toxicology and Biological Effects

A comprehensive review explores the biological effects of acetamide and its derivatives. This study discusses the toxicological profile of these compounds, emphasizing their commercial importance and the significant body of research contributing to our understanding of the biological consequences of exposure to these chemicals (Kennedy, 2001).

Environmental and Health Protection

Acetamide is also discussed in the context of environmental and health protection, especially focusing on its removal from water sources. The study elaborates on recent progress in adsorption technologies for removing acetamide from water, detailing the mechanisms involved and the effectiveness of various adsorbents. It underscores the significance of adsorption as a method for environmental protection by eliminating pollutants like acetamide from water sources (Igwegbe et al., 2021).

Biochemical Analysis

Biochemical Properties

The molecule “Acetamide, N,N’-(4-hydroxy-1,3-phenylene)bis-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The coordination between ligands and metals occurs through functional groups. The molecule behaves as a bidentate ligand, interacting through the free electronic pair of the oxygen atom (-OH) group and the nitrogen atom (-NH) group .

Molecular Mechanism

The mechanism of action of “Acetamide, N,N’-(4-hydroxy-1,3-phenylene)bis-” at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The molecule achieves interaction through the free electronic pair of the oxygen atom (-OH) group and the nitrogen atom (-NH) group .

Properties

IUPAC Name

N-(3-acetamido-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6(13)11-8-3-4-10(15)9(5-8)12-7(2)14/h3-5,15H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMBSGDVCDSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192106
Record name Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38847-62-0
Record name Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038847620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.